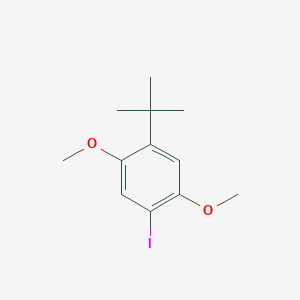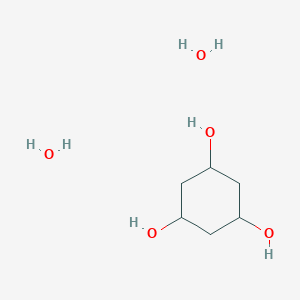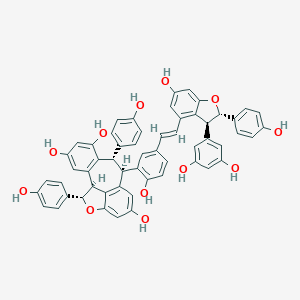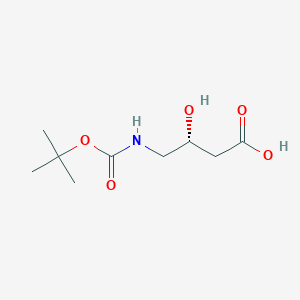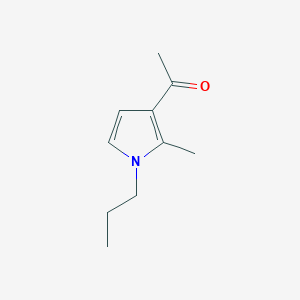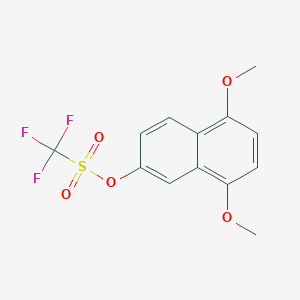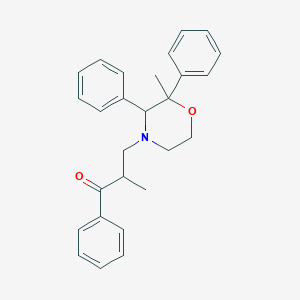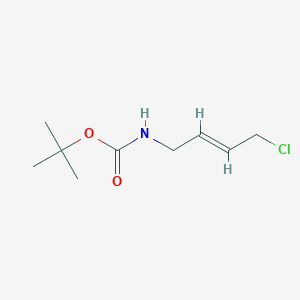
Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) is a chemical compound with potential applications in scientific research. This compound is also known as terbuthylazine, and it belongs to the triazine family of herbicides. Terbuthylazine has been widely used as a herbicide to control weeds in various crops, including corn, soybeans, and cotton. However, recent research has shown that terbuthylazine has other potential applications in scientific research, including its use as a tool to study biochemical and physiological processes.
科学的研究の応用
Pharmacological Actions of Carbamic Acid Esters
Carbamic acid esters have been studied for their pharmacological actions, showing physostigmine-like activity. A study by Aeschlimann and Reinert (1931) investigated alkyl, aryl, dialkyl, and aryl-alkyl carbamic esters of phenols for their toxicities, miotic action, and effects on intestinal peristalsis. They found that esters with both a carbamic ester group and a basic substituent exhibited strong physostigmine-action, highlighting the potential of carbamic acid esters in pharmacological applications Aeschlimann & Reinert, 1931.
Applications in Organic Synthesis
Carbamic acid esters serve as key intermediates in organic synthesis. For instance, Mullick et al. (2010) demonstrated the use of carbamic acid 2-trimethylsilylethyl ester as a novel ammonia equivalent for palladium-catalyzed amination of aryl halides, enabling the synthesis of anilines with sensitive functional groups. This showcases the versatility of carbamic acid esters in facilitating complex organic reactions Mullick et al., 2010.
Chemical Synthesis Process Development
In the development of chemical synthesis processes, carbamic acid esters have been utilized effectively. Aso and Baba (2003) reported the preparation of carbamates by alkoxycarbonylation of 2,4-tolylenediamine with various carbonates, yielding carbamates in good yields using zinc acetate as a catalyst. This research contributes to the development of more efficient and sustainable chemical synthesis processes Aso & Baba, 2003.
Prodrug Development
Carbamic acid esters have also been explored as prodrugs for dopaminergic compounds, as described by Hansen, Faarup, and Bundgaard (1991). They synthesized and evaluated various carbamic acid esters as prodrug forms to protect parent phenols against first-pass metabolism, providing insights into the design of prodrugs with improved pharmacokinetic profiles Hansen, Faarup, & Bundgaard, 1991.
Chiral Synthesis and Drug Development
The stereoselective synthesis of chiral intermediates for drug development represents another critical application of carbamic acid esters. Patel et al. (1997) demonstrated the preparation of a chiral intermediate for the total synthesis of an HIV protease inhibitor, highlighting the role of carbamic acid esters in the synthesis of biologically active molecules Patel et al., 1997.
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-[(E)-4-chlorobut-2-enyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEQBZCNASXUAW-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(E)-4-chlorobut-2-enyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

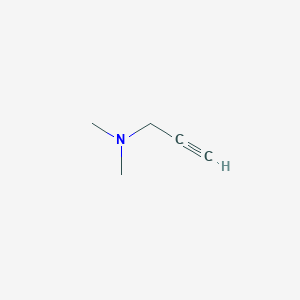
![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)
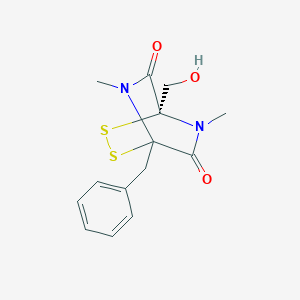
![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
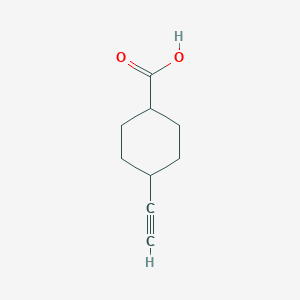
![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
